molecular formula C10H12FNO2 B070952 Ethyl 4-amino-2-fluoro-3-methylbenzoate CAS No. 194804-83-6

Ethyl 4-amino-2-fluoro-3-methylbenzoate

Cat. No. B070952
CAS RN: 194804-83-6
M. Wt: 197.21 g/mol
InChI Key: NRAJWJYFZLNRMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-amino-2-fluoro-3-methylbenzoate, also known as Fmoc-4-amino-2-fluoro-3-methylbenzoic acid ethyl ester, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug development, particularly in the field of cancer treatment.

Mechanism of Action

The mechanism of action of Ethyl 4-amino-2-fluoro-3-methylbenzoate involves the inhibition of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. HDAC inhibitors such as Ethyl 4-amino-2-fluoro-3-methylbenzoate have been shown to induce the expression of genes that promote apoptosis and inhibit the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Ethyl 4-amino-2-fluoro-3-methylbenzoate has been shown to have a range of biochemical and physiological effects, including the inhibition of HDAC activity, the induction of apoptosis, and the inhibition of cancer cell growth and proliferation. It has also been shown to have low toxicity in normal cells, making it a promising candidate for cancer treatment.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Ethyl 4-amino-2-fluoro-3-methylbenzoate in lab experiments is its potent anticancer activity against a range of cancer cell lines. It also has low toxicity in normal cells, making it a promising candidate for cancer treatment. However, one of the limitations of using Ethyl 4-amino-2-fluoro-3-methylbenzoate in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research and development of Ethyl 4-amino-2-fluoro-3-methylbenzoate. One area of focus is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of focus is the development of more potent and selective HDAC inhibitors based on the structure of Ethyl 4-amino-2-fluoro-3-methylbenzoate. Additionally, further studies are needed to investigate the in vivo efficacy and toxicity of Ethyl 4-amino-2-fluoro-3-methylbenzoate and its potential applications in cancer treatment.

Scientific Research Applications

Ethyl 4-amino-2-fluoro-3-methylbenzoate has been extensively studied for its potential applications in drug development, particularly in the field of cancer treatment. It has been shown to have potent anticancer activity against a range of cancer cell lines, including breast, colon, and lung cancer. Ethyl 4-amino-2-fluoro-3-methylbenzoate has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis, a process of programmed cell death.

properties

CAS RN

194804-83-6

Product Name

Ethyl 4-amino-2-fluoro-3-methylbenzoate

Molecular Formula

C10H12FNO2

Molecular Weight

197.21 g/mol

IUPAC Name

ethyl 4-amino-2-fluoro-3-methylbenzoate

InChI

InChI=1S/C10H12FNO2/c1-3-14-10(13)7-4-5-8(12)6(2)9(7)11/h4-5H,3,12H2,1-2H3

InChI Key

NRAJWJYFZLNRMQ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C(=C(C=C1)N)C)F

Canonical SMILES

CCOC(=O)C1=C(C(=C(C=C1)N)C)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

In 40 ml of ethanol was dissolved 2.00 g of ethyl 4-azido-2-fluoro-3-methylbenzoate, followed by adding thereto 0.40 g of 5% palladium-carbon, and the resulting mixture was stirred at room temperature for 5 hours under a hydrogen atmosphere. The reaction mixture was filtered and the filtrate was concentrated under reduced pressure. The resulting residue was purified by a column chromatography (eluent; toluene:ethyl acetate=10:1) to obtain 0.75 g of ethyl 4-amino-2-fluoro-3-methylbenzoate as colorless crystals.
Name
ethyl 4-azido-2-fluoro-3-methylbenzoate
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
0.4 g
Type
catalyst
Reaction Step Two

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